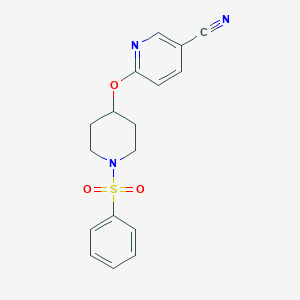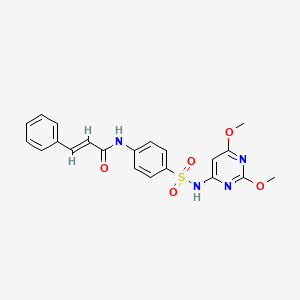
N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)cinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Comprehensive Analysis of N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)cinnamamide
The molecule N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)cinnamamide is not directly discussed in the provided papers. However, the papers do discuss related compounds that share structural similarities, such as the presence of a cinnamamide moiety and substituted pyrimidine rings, which are common in various pharmacologically active compounds. These structural features are often associated with a range of biological activities, including antiviral, anti-amoebic, and anticonvulsant properties .
Synthesis Analysis
The synthesis of related compounds involves the formation of amide bonds and the introduction of various substituents onto the phenyl and pyrimidine rings. For instance, the synthesis of a novel antiviral molecule with a substituted pyrimidine ring was characterized using spectroscopic methods such as FT-IR and FT-Raman . Although the exact synthesis of N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)cinnamamide is not detailed, similar synthetic strategies may be applicable.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using quantum chemical calculations, including density functional theory (DFT) and natural bond orbital (NBO) analysis. These studies reveal information about the geometry, electronic structure, and intermolecular interactions of the molecules. For example, the optimized geometry of a related antiviral molecule shows near-planarity between the phenyl and pyrimidine rings, which may be relevant for the molecular structure of N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)cinnamamide as well .
Chemical Reactions Analysis
The chemical reactivity of related compounds can be inferred from the HOMO-LUMO energy gap, with a smaller gap indicating higher reactivity. For an anti-amoebic agent, the small HOMO-LUMO gap suggests that the molecule is chemically reactive, which could also be the case for N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)cinnamamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as drug likeness, pharmacokinetic properties, and vibrational spectra, have been evaluated. Lipinski's rule of five and ADMET properties are used to assess drug likeness, while spectroscopic methods provide insights into the vibrational modes of the molecules. For instance, the antiviral molecule mentioned earlier has been analyzed for drug likeness and has shown potential based on its binding energy with SARS-CoV-2 protease . Similar analyses could be relevant for N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)cinnamamide.
Aplicaciones Científicas De Investigación
Fluorescence Binding Studies
One application involves the synthesis of compounds related to N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)cinnamamide for fluorescence binding studies with proteins like bovine serum albumin (BSA). These studies help in understanding the interaction between small molecules and proteins, which is crucial for drug design and development. For instance, Meng et al. synthesized novel p-hydroxycinnamic acid amides and investigated their interactions with BSA through fluorescence and UV–vis spectral studies, providing insights into the binding mechanisms and the effects of these compounds on protein conformation (Meng et al., 2012).
Herbicidal Activity
Another significant application is in the field of agriculture, where derivatives of this compound have been explored for their herbicidal activity. The rational design and synthesis of pyrimidinylbenzoates, for example, target acetohydroxyacid synthase (AHAS), an enzyme crucial for branched-chain amino acid biosynthesis in plants. This approach can lead to the development of new herbicides with specific action modes, potentially contributing to more efficient and sustainable agricultural practices (He et al., 2007).
Pharmaceutical Applications
In the pharmaceutical sector, compounds structurally related to N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)cinnamamide have been synthesized and evaluated for various biological activities, including antibacterial and antitubercular effects. For example, Patel and Telvekar designed and synthesized N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives and evaluated them for antitubercular activity against Mycobacterium tuberculosis, highlighting the potential of such compounds in developing new therapeutic agents (Patel & Telvekar, 2014).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of the compound N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)cinnamamide is the inflammatory response in the body. This compound has been shown to inhibit the oxidative burst from whole blood phagocytes and isolated polymorphonuclear cells .
Mode of Action
N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)cinnamamide interacts with its targets by inhibiting the oxidative bursts that are a part of the body’s inflammatory response . This results in a reduction of inflammation and oxidative stress, which are key factors in the pathophysiology of many challenging illnesses, including cancer, Alzheimer’s, cardiovascular, and autoimmune diseases .
Biochemical Pathways
The compound N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)cinnamamide affects the biochemical pathways related to inflammation and oxidative stress. It downregulates the mRNA expression of inflammatory markers such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB, while upregulating the expression of the anti-inflammatory cytokine IL-10 .
Result of Action
The molecular and cellular effects of N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)cinnamamide’s action include the inhibition of oxidative bursts from phagocytes, reduction of nitric oxide from lipopolysaccharide-induced macrophages, and modulation of the expression of various inflammatory markers . These effects contribute to its anti-inflammatory efficacy.
Propiedades
IUPAC Name |
(E)-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S/c1-29-20-14-18(23-21(24-20)30-2)25-31(27,28)17-11-9-16(10-12-17)22-19(26)13-8-15-6-4-3-5-7-15/h3-14H,1-2H3,(H,22,26)(H,23,24,25)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFKYPRKQIDTNZ-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)cinnamamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

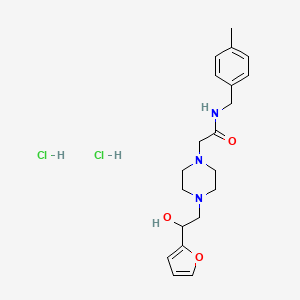
![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2514435.png)
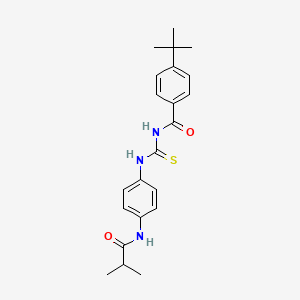
![N-(3-chlorobenzyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2514437.png)

![tert-butyl N-methyl-N-[2-(methylsulfamoyl)ethyl]carbamate](/img/structure/B2514440.png)
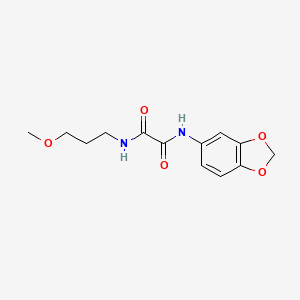
![(2S)-2-[2-(naphthalen-1-yl)acetamido]propanoic acid](/img/structure/B2514443.png)
![N-(4-fluorophenyl)-2-(8-methoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2514446.png)

![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2514450.png)
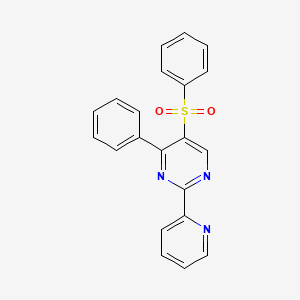
![3-(2-bromophenoxy)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2514453.png)
